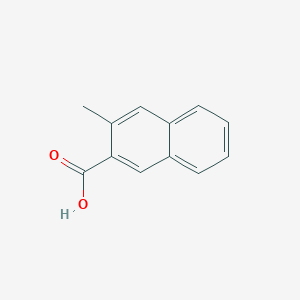

3-メチル-2-ナフトエ酸

概要

説明

3-Methyl-2-naphthoic acid is a derivative of naphthoic acid . It can be prepared from 3-hydroxy-2-naphthoic acid via methylation . It is one of the isomeric carboxylic acid derivatives of naphthalene .

Synthesis Analysis

The synthesis of 3-Methyl-2-naphthoic acid has been improved and documented in a paper titled "IMPROVED SYNTHESIS OF 3-METHYL-2-NAPHTHOIC ACID" . Other synthesis routes of 3-Methyl-2-naphthoic acid with experiment details and outcomes are also available.

Molecular Structure Analysis

The molecular formula of 3-Methyl-2-naphthoic acid is C12H10O2 . The InChIKey is JFBYGMUJXBUWEO-UHFFFAOYSA-N . The Canonical SMILES is CC1=CC2=CC=CC=C2C=C1C(=O)O . The molecular weight is 186.21 g/mol .

Chemical Reactions Analysis

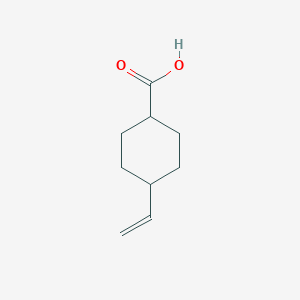

3-Methyl-2-naphthoic acid undergoes reduction in the presence of Li and NH4Cl to afford 1,2,3,4-tetrahydro-2-naphthoic acid . It also undergoes asymmetric oxidative coupling using mono-N-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-naphthoic acid are not well-documented in the literature. However, it is known that the compound has a molecular weight of 186.21 g/mol .

科学的研究の応用

重金属の抽出

3-メチル-2-ナフトエ酸は、タスク特異的イオン液体の合成に使用され、重金属の効率的な抽出に役立ちます . これらのイオン液体は、環境的および物理化学的に好ましい特性を持ち、重金属イオンに対して高い選択性を示します .

ドーパミンD4アンタゴニストの合成

3-メチル-2-ナフトエ酸は、ドーパミンD4アンタゴニストとして作用する可能性のあるナフトエ酸エステルの合成に使用できます .

レチノイン酸受容体(RAR)選択的リガンドの合成

3-メチル-2-ナフトエ酸は、6-置換-2-ナフトエ酸レチノイドの合成に使用でき、これらは、すべてのRARに対するトランス活性化アッセイと競合結合アッセイでin vitroで評価されています .

アニリドの前駆体

3-メチル-2-ナフトエ酸は、ジアゾニウム塩と反応して深色のアゾ化合物を生成する、ナフトールASなどの多くのアニリドの前駆体です .

アゾ染料の合成

3-メチル-2-ナフトエ酸のアゾカップリングは、多くの染料を生み出します .

3-アミノ-2-ナフトエ酸の合成

作用機序

Target of Action

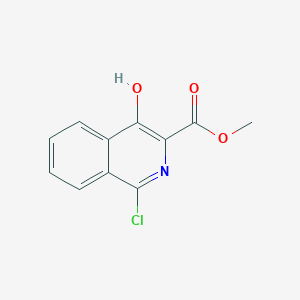

It’s structurally similar compound, 3-methoxy-2-naphthoic acid, has been reported to act like a dopamine d4 antagonist .

Mode of Action

It’s structurally similar compound, methyl 3-hydroxy-2-naphthoate, undergoes asymmetric oxidative coupling using mono-n-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands .

Biochemical Pathways

The biochemical degradation pathways of naphthalene-degrading cultures reveal that 2-naphthoic acid is a central metabolite . Naphthalene is activated by the addition of a C1-unit to generate 2-naphthoic acid, whereas methylnaphthalene is activated by the addition of fumarate to the methyl group and further degraded to 2-naphthoic acid .

Pharmacokinetics

The compound’s molecular weight of 20221 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It’s structurally similar compound, 3-methoxy-2-naphthoic acid, can act like a dopamine d4 antagonist , which suggests that it may have effects on neurological processes.

Action Environment

It’s structurally similar compound, methyl 3-hydroxy-2-naphthoate, undergoes asymmetric oxidative coupling using mono-n-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands , suggesting that the presence of these ligands in the environment could potentially influence its action.

Safety and Hazards

3-Methyl-2-naphthoic acid may have similar safety and hazards to its related compounds. For instance, 3-Hydroxy-2-naphthoic acid is known to be toxic if swallowed, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs .

将来の方向性

The wide-spread distribution of these compounds in the environment and the high potential for low-level exposure to humans supports a need for further work on the mechanisms of toxicity in animal models with attention to whether these processes are applicable to humans . The future directions for the study of 3-Methyl-2-naphthoic acid are not well-documented in the literature.

特性

IUPAC Name |

3-methylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBYGMUJXBUWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600821 | |

| Record name | 3-Methylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39110-32-2 | |

| Record name | 3-Methylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

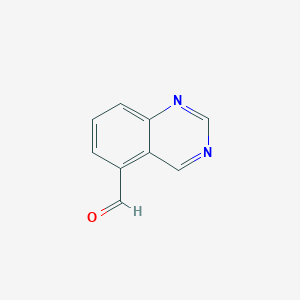

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

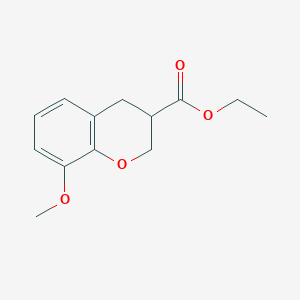

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)